Inhibidor de Tie2 7

Descripción general

Descripción

El Inhibidor de Tie2 7 es un compuesto que se dirige al receptor Tie2, un receptor de tirosina quinasa involucrado en la angiogénesis y la estabilidad vascular. El receptor Tie2 se expresa en las células endoteliales y ciertos macrófagos, desempeñando un papel crucial en la progresión tumoral y la metástasis . Inhibir este receptor puede interrumpir la angiogénesis y el crecimiento tumoral, lo que convierte al this compound en un candidato prometedor para la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

El Inhibidor de Tie2 7 tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como compuesto de herramienta para estudiar la vía de señalización de Tie2 y su función en la angiogénesis.

Biología: Se investiga por sus efectos en las células endoteliales y los macrófagos, proporcionando información sobre la biología vascular.

Medicina: Se explora como posible agente terapéutico para el tratamiento del cáncer, particularmente para dirigirse a la angiogénesis tumoral y la metástasis.

Industria: Posibles aplicaciones en el desarrollo de fármacos antiangiogénicos y otros agentes terapéuticos.

Mecanismo De Acción

El Inhibidor de Tie2 7 ejerce sus efectos uniéndose al receptor Tie2, inhibiendo su actividad quinasa. Esta interrupción de la vía de señalización de Tie2 conduce a una reducción de la angiogénesis y el crecimiento tumoral. Los objetivos moleculares incluyen el receptor Tie2 en las células endoteliales y los macrófagos que expresan Tie2. La inhibición de la señalización de Tie2 afecta a múltiples vías implicadas en la progresión tumoral, incluidas la angiogénesis y la metástasis .

Análisis Bioquímico

Biochemical Properties

Tie2 Inhibitor 7 plays a pivotal role in biochemical reactions by interacting with the Tie2 receptor. The Tie2 receptor is a receptor tyrosine kinase expressed on endothelial cells and certain macrophages. Tie2 Inhibitor 7 binds to the Tie2 receptor, inhibiting its activation and subsequent downstream signaling pathways. This inhibition affects various biomolecules, including angiopoietins (Ang1 and Ang2), which are ligands for the Tie2 receptor. By blocking the interaction between Tie2 and its ligands, Tie2 Inhibitor 7 disrupts the angiopoietin-Tie2 signaling pathway, leading to reduced angiogenesis and vascular permeability .

Cellular Effects

Tie2 Inhibitor 7 exerts significant effects on various cell types and cellular processes. In endothelial cells, the inhibition of Tie2 by Tie2 Inhibitor 7 leads to decreased cell survival, proliferation, and migration. This compound also affects macrophages, particularly Tie2-expressing macrophages, by reducing their recruitment and function in the tumor microenvironment . Additionally, Tie2 Inhibitor 7 influences cell signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and angiogenesis . The inhibition of Tie2 signaling by Tie2 Inhibitor 7 also impacts gene expression, leading to changes in the expression of genes involved in vascular stability and inflammation .

Molecular Mechanism

The molecular mechanism of action of Tie2 Inhibitor 7 involves its binding to the Tie2 receptor, preventing its activation by angiopoietins. This inhibition blocks the phosphorylation of Tie2 and subsequent activation of downstream signaling pathways, including the PI3K/Akt pathway . By inhibiting Tie2 activation, Tie2 Inhibitor 7 reduces the stabilization and survival of endothelial cells, leading to decreased angiogenesis and vascular permeability . Additionally, Tie2 Inhibitor 7 affects the interaction between Tie2 and other proteins, such as vascular endothelial-protein tyrosine phosphatase (VE-PTP), further modulating Tie2 signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tie2 Inhibitor 7 have been observed to change over time. The stability and degradation of Tie2 Inhibitor 7 can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Tie2 Inhibitor 7 leads to sustained inhibition of Tie2 signaling, resulting in long-term reductions in angiogenesis and vascular permeability . The stability of Tie2 Inhibitor 7 in different experimental conditions can vary, affecting its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of Tie2 Inhibitor 7 vary with different dosages in animal models. At lower doses, Tie2 Inhibitor 7 effectively inhibits Tie2 signaling, leading to reduced angiogenesis and tumor growth . At higher doses, Tie2 Inhibitor 7 may exhibit toxic or adverse effects, including off-target interactions and potential toxicity to normal tissues . The dosage-dependent effects of Tie2 Inhibitor 7 highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

Tie2 Inhibitor 7 is involved in various metabolic pathways, including those mediated by the Tie2 receptor. The inhibition of Tie2 signaling by Tie2 Inhibitor 7 affects metabolic flux and metabolite levels in endothelial cells and other cell types . Additionally, Tie2 Inhibitor 7 interacts with enzymes and cofactors involved in the metabolism of angiopoietins and other signaling molecules, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of Tie2 Inhibitor 7 within cells and tissues are crucial for its efficacy. Tie2 Inhibitor 7 is transported across cell membranes and distributed within various cellular compartments, including the cytoplasm and nucleus . The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of Tie2 Inhibitor 7 within tissues can also influence its therapeutic effects, with higher accumulation in target tissues leading to enhanced efficacy .

Subcellular Localization

The subcellular localization of Tie2 Inhibitor 7 plays a significant role in its activity and function. Tie2 Inhibitor 7 is localized to specific cellular compartments, including the plasma membrane and intracellular organelles . The targeting signals and post-translational modifications of Tie2 Inhibitor 7 direct it to these compartments, where it interacts with the Tie2 receptor and other biomolecules . The subcellular localization of Tie2 Inhibitor 7 can influence its binding interactions, enzyme inhibition, and overall efficacy in inhibiting Tie2 signaling .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Inhibidor de Tie2 7 típicamente implica la construcción de un núcleo de pirrolo[2,3-d]pirimidina, seguido de la funcionalización para introducir diversos sustituyentes. La ruta sintética puede incluir pasos como:

Formación del núcleo de pirrolo[2,3-d]pirimidina: Esto se puede lograr mediante una reacción de ciclización que involucra un precursor adecuado.

Funcionalización: Introducción de sustituyentes como grupos fenilo mediante reacciones como el acoplamiento de Suzuki o la aminación de Buchwald-Hartwig.

Métodos de producción industrial

La producción industrial del this compound implicaría la ampliación de la ruta sintética a la vez que se garantiza la consistencia y la pureza. Esto puede incluir la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la aplicación de técnicas de purificación avanzadas para cumplir con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

El Inhibidor de Tie2 7 puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Introducción de grupos funcionales que contienen oxígeno.

Reducción: Eliminación de oxígeno o adición de hidrógeno a los grupos funcionales.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Reactivos como hidruro de aluminio y litio o gas hidrógeno con un catalizador de paladio.

Sustitución: Reactivos como haluros o compuestos organometálicos en condiciones como el calentamiento o el uso de un catalizador.

Productos principales

Los productos principales que se forman a partir de estas reacciones dependen de los grupos funcionales específicos que intervienen. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos similares

Rebastinib: Otro inhibidor de Tie2 con propiedades antiangiogénicas similares.

Faricimab: Un anticuerpo bispecífico que se dirige tanto al factor de crecimiento endotelial vascular como a la angiopoyetina-2.

Razuprotafib: Un inhibidor de molécula pequeña que potencia la actividad de Tie2 al inhibir la protein-tirosina fosfatasa endotelial vascular

Singularidad

El Inhibidor de Tie2 7 es único por su objetivo específico del receptor Tie2, lo que ofrece un mecanismo de acción distinto en comparación con otros inhibidores de la angiogénesis. Su capacidad para interrumpir múltiples vías implicadas en la progresión tumoral lo convierte en un valioso candidato para la terapia contra el cáncer .

Actividad Biológica

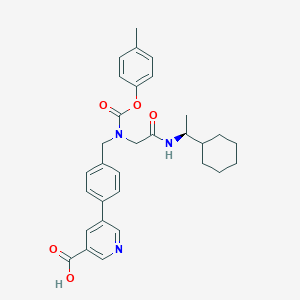

(S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid, also known as Tie2 Inhibitor 7, is a compound that has garnered interest due to its potential applications in cancer therapy and vascular biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Information

- IUPAC Name : 5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid

- Molecular Formula : C31H35N3O5

- Molecular Weight : 529.6 g/mol

- CAS Number : 1020412-97-8

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | 5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid |

| Molecular Formula | C31H35N3O5 |

| Molecular Weight | 529.6 g/mol |

Tie2 Inhibitor 7 primarily targets the Tie2 receptor , a tyrosine kinase receptor that plays a crucial role in angiogenesis (the formation of new blood vessels) and maintaining vascular stability. The inhibition of Tie2 signaling can disrupt pathways involved in tumor progression and metastasis by:

- Reducing Vascular Permeability : By inhibiting Tie2, the compound decreases the permeability of blood vessels, potentially limiting tumor growth by restricting nutrient supply.

- Suppressing VEGF Signaling : Vascular Endothelial Growth Factor (VEGF) is a key player in angiogenesis; Tie2 inhibition may reduce its signaling pathways, further impacting tumor vascularization.

In Vitro Studies

Research has demonstrated that Tie2 Inhibitor 7 exhibits significant anti-tumor activity in various cancer cell lines. Key findings include:

- Cell Proliferation Inhibition : The compound effectively reduces the proliferation of endothelial cells associated with tumors.

- Induction of Apoptosis : Studies indicate that Tie2 Inhibitor 7 promotes apoptosis in cancer cells through mitochondrial pathways.

In Vivo Studies

In animal models, Tie2 Inhibitor 7 has shown promising results:

- Tumor Growth Reduction : Administration of the compound led to significant reductions in tumor size compared to control groups.

- Enhanced Survival Rates : Mice treated with Tie2 Inhibitor 7 exhibited improved survival rates, indicating its potential efficacy as an anti-cancer agent.

Case Studies

Several case studies highlight the biological activity of Tie2 Inhibitor 7:

-

Breast Cancer Model : In a study involving breast cancer xenografts, treatment with Tie2 Inhibitor 7 resulted in a 50% reduction in tumor volume after four weeks.

Study Type Tumor Type Treatment Duration Tumor Volume Reduction Xenograft Model Breast Cancer 4 weeks 50% - Colorectal Cancer Study : A separate investigation found that the compound inhibited metastasis in colorectal cancer models by targeting the endothelial cells within the tumor microenvironment.

Propiedades

IUPAC Name |

5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N3O5/c1-21-8-14-28(15-9-21)39-31(38)34(20-29(35)33-22(2)24-6-4-3-5-7-24)19-23-10-12-25(13-11-23)26-16-27(30(36)37)18-32-17-26/h8-18,22,24H,3-7,19-20H2,1-2H3,(H,33,35)(H,36,37)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHDFOFSMBLLDX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)NC(C)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)N[C@@H](C)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.